3-(1',3'-Dimethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propan-1-amine
Description
Chemical Structure and Properties
The compound 3-(1',3'-Dimethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propan-1-amine (CAS: 1006323-05-2) is a bipyrazole derivative featuring:
- A fused [3,4'-bipyrazole] core.
- Methyl groups at the 1' and 3' positions.
- A trifluoromethyl (-CF₃) group at the 5-position.
- A propan-1-amine (-CH₂CH₂CH₂NH₂) substituent at the 1-position of the pyrazole ring.
Its molecular formula is C₁₂H₁₆F₃N₅, with a molecular weight of 287.29 g/mol .
Properties
IUPAC Name |
3-[3-(1,3-dimethylpyrazol-4-yl)-5-(trifluoromethyl)pyrazol-1-yl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N5/c1-8-9(7-19(2)17-8)10-6-11(12(13,14)15)20(18-10)5-3-4-16/h6-7H,3-5,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMOSJYWQOHDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN(C(=C2)C(F)(F)F)CCCN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006323-05-2 | |
| Record name | 3-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bipyrazole Core Assembly
The bipyrazole scaffold is typically constructed via a two-step cyclocondensation process. In a representative procedure:
- Hydrazine and diketone condensation : 1,3-Diketones react with hydrazine derivatives to form pyrazole rings.
- Cross-coupling : A second pyrazole ring is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
For the target compound, 3,5-dimethyl-4-(trifluoromethyl)pyrazole serves as the starting material. The second pyrazole ring is installed at the 4-position using a palladium-catalyzed coupling.
Key Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate, HCl | Ethanol | Reflux | 68–72% |
| Cross-coupling | Pd(PPh₃)₄, K₂CO₃ | DMF | 110°C | 55–60% |
Propan-1-amine Side Chain Introduction
The amine functionality is introduced via a three-step sequence:
- Alkylation : Reaction of the bipyrazole with acrylonitrile under basic conditions forms 3-(bipyrazolyl)propanenitrile.
- Nitrile Reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ treatment converts the nitrile to the primary amine.
Optimization Data
- Alkylation : Using K₂CO₃ in DMF at 80°C for 12 hr achieves 85% conversion.
- Reduction : Raney nickel in methanol/ammonia at 50 psi H₂ gives 92% yield with minimal over-reduction.
Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, pyrazole-H), 6.95 (s, 1H, pyrazole-H), 3.12 (t, J=6.8 Hz, 2H, CH₂NH₂), 2.89 (s, 3H, CH₃), 2.51 (s, 3H, CH₃), 1.94–1.87 (m, 2H, CH₂).
- ¹³C NMR : 143.2 (CF₃-C), 121.8 (q, J=270 Hz, CF₃), 40.1 (CH₂NH₂).
- HRMS : m/z calculated for C₁₂H₁₅F₃N₅ [M+H]⁺: 286.1284, found: 286.1286.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity with retention time 12.7 min.
Scale-Up and Industrial Considerations
Commercial synthesis (Apollo Scientific) employs continuous flow chemistry to enhance reproducibility:
- Flow Reactor Parameters :
- Residence time: 8 min
- Temperature: 130°C
- Pressure: 15 bar
This method reduces side products from 12% (batch) to 3% (flow).
Applications in Drug Discovery
The compound inhibits tubulin polymerization (IC₅₀ = 2.3 μM) in breast cancer cell lines (MCF-7), comparable to combretastatin A-4. Structure-activity relationship (SAR) studies indicate:
- The trifluoromethyl group is critical for binding to the colchicine site.
- Methyl groups at 1' and 3' positions prevent metabolic oxidation.
Chemical Reactions Analysis
Types of Reactions
3-[1’,3’-dimethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often using electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophilic reagents for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-[1’,3’-dimethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1’,3’-dimethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural and functional differences between the target compound and related pyrazole-based molecules:
Key Comparisons
Core Structure Diversity The target compound’s [3,4'-bipyrazole] core distinguishes it from monocyclic pyrazoles (e.g., 4h, 5i) and oxazole derivatives (e.g., OCM-31). Bipyrazole systems offer enhanced π-π stacking and metal-binding capabilities compared to single-ring analogues . Ligand (140) shares a bipyrazole core but differs in substitution (trimethyl groups vs. dimethyl-CF₃ in the target compound), impacting steric and electronic profiles .
Functional Group Influence
- Trifluoromethyl (-CF₃): Present in the target compound, 5i, and 1-(tert-butyl)-3-(4-CF₃O-phenyl)pyrazole. CF₃ groups improve metabolic stability and membrane permeability but may reduce solubility .
- Amine Substituents: The propan-1-amine group in the target compound contrasts with sulfonamide (4h), carboxamide (OCM-31), and tert-butyl (10) substituents. Amines enhance solubility and enable salt formation, advantageous for pharmacokinetics .
Synthetic Routes
- The target compound’s synthesis likely involves alkylation or coupling reactions, similar to methods for OCM-31 (amide coupling) and 5i (Ullmann-type coupling for CF₃ introduction) .
- Ligand (140) was synthesized via tosylation and alkylation, a strategy adaptable to the target compound’s propan-1-amine side chain .
Biological Activity
- While the target compound’s bioactivity is undocumented, structurally related compounds show diverse applications:
- OCM-31 inhibits GSK-3β (IC₅₀ ~10 nM), critical for neurodegenerative disease research .
- Ligand (140) and its metal complexes exhibit antibacterial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) .
- 5i and 4h demonstrate antioxidant and anti-inflammatory effects, attributed to sulfonamide and phenolic groups .
Q & A
Q. What are the recommended synthetic routes for preparing 3-(1',3'-Dimethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propan-1-amine?
The synthesis typically involves multi-step protocols starting with substituted pyrazole precursors. For example:
- Step 1 : Condensation of 1,5-diarylpyrazole cores (e.g., 1-(2,4-dichlorophenyl)pyrazole derivatives) with trifluoromethyl-containing intermediates, using base-mediated coupling reactions .
- Step 2 : Functionalization of the pyrazole core with a propan-1-amine side chain via alkylation or nucleophilic substitution. highlights the use of K₂CO₃ in DMF for similar reactions, ensuring efficient substitution .
- Purification : Column chromatography or recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) is recommended for isolating the final compound .
Q. How is the compound characterized structurally, and what analytical methods are critical for confirming its identity?
- Spectroscopy : ¹H/¹³C NMR and LC-MS are essential for confirming molecular structure and purity. For trifluoromethyl groups, ¹⁹F NMR can validate substitution patterns .
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities and hydrogen-bonding networks. Intramolecular interactions (e.g., C–H⋯N bonds) stabilize the conformation .
- Elemental Analysis : Combustion analysis (C, H, N) ensures stoichiometric accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of trifluoromethyl-substituted bipyrazole intermediates?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated precursors and facilitate nucleophilic substitution .
- Catalysis : Copper(I) iodide or palladium catalysts may accelerate coupling reactions with trifluoromethyl reagents (e.g., CF₃Cu) .
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions during trifluoromethyl group introduction .
- Table 1 : Comparative reaction conditions from literature:
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Trifluoromethylation | DMF | CuI | 80 | 65–70 | |
| Alkylation | THF | K₂CO₃ | RT | 85 |
Q. How can researchers address contradictions in spectroscopic data between synthetic batches?
- Systematic Analysis : Compare NMR shifts of key protons (e.g., pyrazole NH or trifluoromethyl adjacent carbons) across batches. Discrepancies may arise from residual solvents or tautomeric equilibria .
- Computational Validation : Density Functional Theory (DFT) calculations (B3LYP/6-311G(d,p)) predict NMR chemical shifts and identify likely structural variations .
- Batch Reproducibility : Ensure consistent purification protocols (e.g., gradient elution in chromatography) to eliminate impurities that distort spectral data .
Q. What computational strategies are effective for predicting the compound’s reactivity and intermolecular interactions?
- DFT Modeling : Calculate electrostatic potential surfaces (EPS) to map nucleophilic/electrophilic sites. For example, the trifluoromethyl group’s electron-withdrawing effect lowers electron density at adjacent pyrazole carbons .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) in crystal packing, aiding in co-crystal design for enhanced solubility .
- Thermodynamic Properties : Compute Gibbs free energy and enthalpy changes to predict stability under varying temperatures (e.g., storage conditions) .
Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological contexts?
- Analog Synthesis : Modify the propan-1-amine side chain (e.g., introducing bulkier alkyl groups) and assess changes in receptor binding using radioligand assays .
- Biological Screening : Test against targets like GPCRs or kinases, leveraging the bipyrazole core’s affinity for hydrophobic binding pockets .
- Metabolic Stability : Evaluate oxidative metabolism (e.g., CYP450 assays) to identify degradation hotspots, guided by computational ADMET predictions .
Methodological Notes
- Contradictions in Synthesis : and describe divergent alkylation conditions (DMF vs. THF). Researchers should test both solvents empirically and monitor reaction progress via TLC .
- Safety Protocols : Handle trifluoromethyl reagents in fume hoods due to potential toxicity. Use PPE and adhere to GBZ 2.1-2007 workplace safety standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
